molecular formula C7H7ClF3NO5S2 B176264 (4-Pyridylmethyl)sulfonyl chloride triflate CAS No. 130820-89-2

(4-Pyridylmethyl)sulfonyl chloride triflate

Cat. No.: B176264
CAS No.: 130820-89-2
M. Wt: 341.7 g/mol
InChI Key: GRSYXRYACUBCHM-UHFFFAOYSA-N
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Description

(4-Pyridylmethyl)sulfonyl chloride triflate is a chemical compound with the molecular formula C7H7ClF3NO5S2 and a molecular weight of 341.71 g/mol . It is known for its utility in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring, a sulfonyl chloride group, and a triflate group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 4-pyridylmethanol with chlorosulfonic acid to form 4-pyridylmethylsulfonyl chloride. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions usually require anhydrous solvents and low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions, purification steps, and safety measures to handle the corrosive and reactive nature of the reagents involved .

Mechanism of Action

The mechanism of action of (4-Pyridylmethyl)sulfonyl chloride triflate involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The triflate group acts as a leaving group, facilitating the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pyridylmethyl)sulfonyl chloride triflate is unique due to the presence of both sulfonyl chloride and triflate groups, which provide a combination of reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various fields of research and industrial applications .

Properties

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSYXRYACUBCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564707
Record name Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130820-89-2
Record name Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130820-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (100 g, 0.67 mol) was rapidly added to a suspension of 4-pyridylmethanesulfonic acid (103 g, 0.6 mol) in phosphorous oxychloride (300 ml). The pyridylmethanesulfonic acid dissolved and reprecipitated as the triflate salt. The resulting suspension was cooled in ice for 30 min, then treated with phosphorous pentachloride (139 g, 0.67 mol) in Portions during 10 minutes. The mixture was allowed to warm to room temperature over 30 min and was then cautiously heated to reflux over a period of 1.5 hrs during which time extensive gas evolution occurred. After refluxing for 1 hr, the excess phosphorous oxychloride was distilled off under vacuum while maintaining the pot temperature below 80° C. The residual solid was dissolved in acetonitrile (200 ml), filtered and crystallized by the gradual addition of ether (400 ml). The product was recovered by filtration and washed with ether to afford a white solid (170 g, 84%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
139 g
Type
reactant
Reaction Step Three
Name
Yield
84%

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